Levomenol
Overview
Description
Levomenol, also known as (-)-alpha-Bisabolol, is a natural monocyclic sesquiterpene alcohol. It is primarily found in the essential oil of German chamomile (Matricaria chamomilla) and Myoporum crassifolium. This compound is a colorless, viscous oil known for its anti-inflammatory, anti-irritant, and antimicrobial properties .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Levomenol has been shown to exert an antioxidant effect evaluated by biochemical tests including luminol-amplified chemiluminescence (LACL) on induced human polymorphonuclear neutrophils burst by Candida albicans and soluble stimulants .
Cellular Effects
This compound has been known to elicit a number of potentially beneficial pharmacological effects, including anti-irritant, anti-inflammatory, and anti-microbial actions . It is also demonstrated to enhance the percutaneous absorption of certain molecules .
Molecular Mechanism
It is known that it possesses therapeutic and protective activities, therefore, it can be used for potential health benefits based on pharmacological effects, underlying molecular mechanism, and favorable pharmaceutical properties .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully documented. It is known that this compound possesses therapeutic and protective activities, therefore, it can be used for potential health benefits based on pharmacological effects .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not fully documented. It is known that this compound possesses therapeutic and protective activities, therefore, it can be used for potential health benefits based on pharmacological effects .
Metabolic Pathways
The metabolic pathways of this compound are not fully documented. It is known that this compound possesses therapeutic and protective activities, therefore, it can be used for potential health benefits based on pharmacological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully documented. It is known that this compound possesses therapeutic and protective activities, therefore, it can be used for potential health benefits based on pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is not fully documented. It is known that this compound possesses therapeutic and protective activities, therefore, it can be used for potential health benefits based on pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levomenol can be synthesized through various methods, including the steam distillation of essential oils from plants like German chamomile. Another method involves the fermentative production using metabolically engineered Escherichia coli. This process includes the expression of a recently identified (-)-alpha-Bisabolol synthase from German chamomile, conversion of acetyl-CoA to mevalonate, and overexpression of farnesyl diphosphate synthase to supply the precursor farnesyl diphosphate .
Industrial Production Methods: Industrial production of this compound mainly relies on the steam distillation of essential oils extracted from plants. due to the environmental impact and sustainability concerns, microbial production using engineered Escherichia coli has been developed. This method allows for large-scale production with high yield recovery through an in situ extraction process using vegetable oils .
Chemical Reactions Analysis
Types of Reactions: Levomenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of bisabolone.
Reduction: Reduction typically results in the formation of dihydrobisabolol.
Substitution: Substitution reactions can produce halogenated derivatives of this compound.
Scientific Research Applications
Levomenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and its potential as a natural pesticide.
Medicine: Known for its anti-inflammatory, antimicrobial, and skin-soothing properties, making it a common ingredient in pharmaceuticals and cosmetics.
Industry: Used in the formulation of fragrances, flavors, and personal care products due to its pleasant aroma and beneficial properties
Comparison with Similar Compounds
Levomenol is often compared with other sesquiterpene alcohols, such as:
Alpha-Bisabolol: The enantiomer of this compound, found in various plants but less common.
Beta-Bisabolol: A structurally related compound differing in the position of the tertiary alcohol functional group.
Uniqueness: this compound is unique due to its high concentration in German chamomile and its extensive use in both traditional and modern medicine. Its combination of anti-inflammatory, antimicrobial, and skin-soothing properties makes it a valuable compound in various applications .
Properties
IUPAC Name |
(2S)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZSQWQPBWRIAQ-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](CC1)[C@](C)(CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042094 | |
Record name | Levomenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
314.00 °C. @ 760.00 mm Hg | |
Record name | (-)-alpha-Bisabolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036197 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23089-26-1 | |
Record name | (-)-α-Bisabolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23089-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levomenol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023089261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levomenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Levomenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOMENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24WE03BX2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (-)-alpha-Bisabolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036197 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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